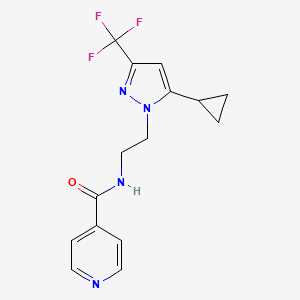

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a synthetic compound notable for its versatile applications in scientific research and industry. Its structure, characterized by a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, imparts unique chemical properties that make it of interest to various fields of study.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide generally involves the following steps:

Formation of the pyrazole ring: : Cyclopropyl ketone is reacted with hydrazine in the presence of an acid catalyst to form the pyrazole ring.

Introduction of trifluoromethyl group: : The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under suitable conditions (e.g., base-catalyzed reaction).

Attachment of the ethyl linker: : The pyrazole derivative is reacted with ethyl bromide under basic conditions to form the ethyl linker.

Coupling with isonicotinamide: : The final step involves coupling the pyrazole ethyl derivative with isonicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production methods often scale up the above synthetic steps using batch reactors. Continuous flow processes may also be employed to enhance efficiency and yield. Specific conditions such as temperature, pressure, and solvent systems are optimized to ensure the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide undergoes various types of chemical reactions, including:

Oxidation: : It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.

Reduction: : Reduction can occur under hydrogenation conditions using catalysts like palladium on carbon to reduce specific functional groups.

Substitution: : Halogen substitution reactions can occur at specific positions on the compound using halogenating reagents.

Oxidation: : Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: : Hydrogen gas with palladium on carbon catalyst under pressure.

Substitution: : Halogenating agents like N-bromosuccinimide in an organic solvent at controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield various oxidized pyrazole derivatives, while reduction can produce more saturated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide as an anticancer agent. A notable investigation involved screening a library of compounds against multicellular spheroids to identify effective anticancer agents. The compound demonstrated promising activity, suggesting its potential as a lead for further development in cancer therapeutics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to disease processes. For instance, structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance inhibitory potency against enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids .

Case Study 1: Anticancer Screening

In a study conducted by Walid Fayad et al., a diverse library of compounds was screened against various cancer cell lines using multicellular spheroid models. The study identified this compound as a candidate with significant cytotoxic effects, leading to further exploration into its mechanism of action and optimization for enhanced efficacy .

Case Study 2: SAR Analysis

A comprehensive SAR analysis was performed on derivatives of this compound to identify structural features that contribute to enzyme inhibition. The study revealed that specific substitutions on the pyrazole core significantly increased potency against target enzymes, underscoring the importance of structural optimization in drug design .

Mecanismo De Acción

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and trifluoromethyl group contribute to its binding affinity and specificity. By modulating the activity of these targets, the compound can influence various biological pathways and processes.

Comparación Con Compuestos Similares

Similar Compounds:

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Lacks the cyclopropyl group, which may alter its chemical properties and biological activity.

N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Lacks the trifluoromethyl group, resulting in different reactivity and interaction profiles.

N-(2-(5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Substitution of the trifluoromethyl group with a methyl group, affecting its electronic and steric properties.

Uniqueness: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide stands out due to the combination of the cyclopropyl and trifluoromethyl groups on the pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguish it from its analogs.

Actividad Biológica

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a compound of significant interest due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group, which has been associated with enhanced pharmacological properties in various drug candidates. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18F3N5O

- Molecular Weight : 357.76 g/mol

- LogP : 3.5862 (indicating moderate lipophilicity)

- Hydrogen Bond Donors/Acceptors : 1/3

Anticancer Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis and cell cycle arrest. A notable study demonstrated that a related compound exhibited selective inhibition of tyrosine kinase 2 (TYK2), which is crucial in the signaling pathways of several cancers .

Antimicrobial Properties

The isonicotinamide moiety is known for its antimicrobial activity. Compounds with this structure have been found to be effective against a range of pathogens, including bacteria and fungi. The incorporation of the cyclopropyl and trifluoromethyl groups may contribute to enhanced membrane permeability and interaction with microbial targets.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways.

- Modulation of Gene Expression : The compound may influence the expression of genes associated with cell survival and proliferation.

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that derivatives similar to this compound exhibited IC50 values less than 0.5 mM, indicating potent anticancer activity.

- Antimicrobial Efficacy Assessment : A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups.

Propiedades

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O/c16-15(17,18)13-9-12(10-1-2-10)22(21-13)8-7-20-14(23)11-3-5-19-6-4-11/h3-6,9-10H,1-2,7-8H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLYTLZTFDXSQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.